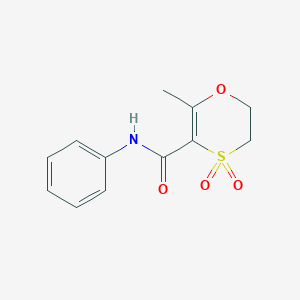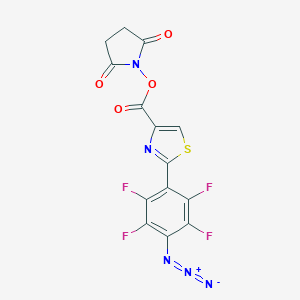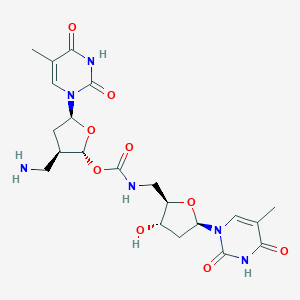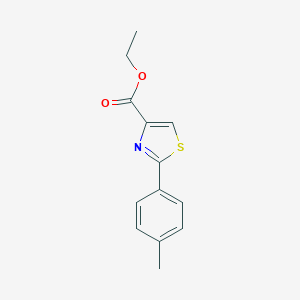
6-Methylpyridine-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNO . It has a molecular weight of 155.58 g/mol . The compound is used in organic synthesis, pharmaceuticals, and agrochemicals.
Molecular Structure Analysis
The InChI code for 6-Methylpyridine-2-carbonyl chloride is1S/C7H6ClNO/c1-5-3-2-4-6 (9-5)7 (8)10/h2-4H,1H3 . The compound has a topological polar surface area of 30 Ų . The compound’s structure is planar due to the sp2 hybridization of the atoms in the pyridine ring and the carbonyl group. Physical And Chemical Properties Analysis
6-Methylpyridine-2-carbonyl chloride has a molecular weight of 155.58 g/mol . It has a XLogP3-AA value of 2.1, indicating its partition coefficient between octanol and water . This value gives an indication of the compound’s lipophilicity, which can influence its absorption and distribution within the body. The compound has zero hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique
Growth Factor Activity
6-Methylpyridine-2-carbonyl chloride has been shown to exhibit growth factor activity in vitro . This means it could potentially be used in research related to cell growth and development.
Epidermal Growth Factor (EGF) Receptor Binding
This compound binds to the type 1 receptor of the epidermal growth factor (EGF) family . This could make it useful in studies investigating the EGF family and its role in various biological processes.
Kinase Activity Inhibition
6-Methylpyridine-2-carbonyl chloride inhibits the kinase activity of EGF receptor tyrosine kinase , which is involved in cell proliferation. This suggests potential applications in cancer research, particularly in studies looking at cell proliferation and growth.
Breast Cancer Research
This compound has been shown to inhibit the growth of human breast cancer cells . It does this by binding to and inhibiting the function of an enzyme called kinase . This could make it a valuable tool in breast cancer research.
Synthesis of Pharmaceuticals
6-Methylpyridine-2-carbonyl chloride can be used in the synthesis of pharmaceuticals. Its unique properties and reactivity make it a versatile compound in this field.
Synthesis of Agrochemicals
Similarly, this compound can also be used in the synthesis of agrochemicals. This could include pesticides, herbicides, and other chemicals used in agriculture.
Synthesis of Organic Compounds
More broadly, 6-Methylpyridine-2-carbonyl chloride can be used in the synthesis of a variety of organic compounds. This could include a wide range of substances, from dyes and pigments to polymers and resins.
Advancement of Scientific Knowledge
Finally, the use of 6-Methylpyridine-2-carbonyl chloride in scientific research contributes significantly to the advancement of scientific knowledge. By studying this compound and its properties, researchers can gain a better understanding of chemistry and biology, leading to new discoveries and innovations.
Mécanisme D'action
Target of Action
6-Methylpyridine-2-carbonyl chloride has been shown to bind to the type 1 receptor of the epidermal growth factor (EGF) family . The EGF family of receptors plays a crucial role in regulating cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with its target by inhibiting the kinase activity of the EGF receptor tyrosine kinase . This interaction results in the inhibition of the phosphorylation process, a key step in the activation of many cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by 6-Methylpyridine-2-carbonyl chloride is the EGF receptor signaling pathway. By inhibiting the kinase activity of the EGF receptor, the compound disrupts the downstream effects of this pathway, which include cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of 6-Methylpyridine-2-carbonyl chloride’s action include the inhibition of cell proliferation. Specifically, it has been shown to inhibit the growth of human breast cancer cells . This is likely due to its inhibition of the EGF receptor tyrosine kinase, which plays a key role in cell proliferation.
Propriétés
IUPAC Name |
6-methylpyridine-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYLOINHCQMHHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559027 |
Source


|
| Record name | 6-Methylpyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126125-54-0 |
Source


|
| Record name | 6-Methylpyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














